4-(pyrrolidin-1-ylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
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Description
4-(pyrrolidin-1-ylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, also known as PTTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTTB is a small molecule that has shown promising results in various biochemical and physiological assays.
Scientific Research Applications
Heterocyclic Synthesis
- 4-(Pyrrolidin-1-ylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide and related compounds are utilized in the synthesis of various heterocyclic compounds. For instance, these compounds are involved in the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and other derivatives, indicating their significance in the creation of complex organic structures with potential pharmaceutical applications (Mohareb et al., 2004).
Material Chemistry
- In material chemistry, derivatives similar to 4-(pyrrolidin-1-ylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide have been used in the development of new types of compounds like 2,5-di(2-thienyl)pyrrole, which exhibit novel optical properties. This indicates the relevance of such compounds in advancing material science, particularly in the development of conducting polymers with improved stability and optical contrast (Soyleyici et al., 2013).
Antimicrobial and Antitumor Studies
- The structure and activity relationship of compounds like 4-(pyrrolidin-1-ylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide have been studied for their potential antimicrobial and antitumor effects. For instance, zinc(II) complexes with pyridine thiazole derivatives, including similar structures, have shown promising bioactivity, indicating their potential in developing new antimicrobial and anticancer agents (Xun-Zhong et al., 2020).
properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S3/c22-17(20-18-19-15(12-26-18)16-4-3-11-25-16)13-5-7-14(8-6-13)27(23,24)21-9-1-2-10-21/h3-8,11-12H,1-2,9-10H2,(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCHCSNWSFGELX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyrrolidin-1-ylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide |
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